molecular formula C₂₁H₂₈ClNO₄ B019502 5-Hydroxypropafenone CAS No. 86384-10-3

5-Hydroxypropafenone

Cat. No. B019502
CAS RN: 86384-10-3
M. Wt: 357.4 g/mol
InChI Key: LUTWDNUXHDYZRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-hydroxypropafenone, as a metabolite, occurs through hepatic metabolism of propafenone. One study described the glucuronidation of propafenone and 5-hydroxypropafenone by agarose-bound uridine 5'-diphospho-glucuronyltransferase from bovine liver, highlighting the enzymatic pathways involved in its synthesis and metabolism (Neidlein et al., 1988).

Molecular Structure Analysis

Research on the molecular structure of 5-hydroxypropafenone focuses on its interaction with biological targets, such as cardiac ion channels. Its structure enables it to exert pharmacological activity, evidenced by its effects on electrocardiographic changes and blood pressure levels in humans (Haefeli et al., 1991).

Chemical Reactions and Properties

5-Hydroxypropafenone undergoes various chemical reactions, including glucuronidation, which is a key step in its metabolism. This process demonstrates its chemical reactivity, particularly in the presence of UDP-glucuronic acid (Neidlein et al., 1988).

Physical Properties Analysis

The determination of 5-hydroxypropafenone in biological matrices like plasma through high-performance liquid chromatography (HPLC) with electrochemical detection highlights its physical properties, such as solubility and stability, facilitating its quantification and study in pharmacokinetic analyses (Brode et al., 1988).

Chemical Properties Analysis

The chemical properties of 5-hydroxypropafenone, including its binding affinity to proteins and interaction with enzymes involved in its metabolism, are crucial for understanding its pharmacological activity. Studies on its protein binding in serum and solutions of isolated serum proteins provide insight into its distribution and potential interactions within the body (Tonn et al., 1992).

Scientific Research Applications

1. Effects on HERG Channels

5-Hydroxypropafenone, a main metabolite of propafenone, affects HERG channels. It inhibits HERG current similarly to propafenone, with both drugs shifting the activation curve and accelerating the deactivation and inactivation process of HERG current (Arias et al., 2003).

2. Interaction with Transient Outward Current

5-Hydroxypropafenone inhibits the transient outward potassium current (Ito) in neonatal rat ventricular myocytes. This inhibition is potent, time, concentration, and voltage-dependent, suggesting an open channel-blocking mechanism (Cahill et al., 2001).

3. Metabolizer Phenotype Identification

5-Hydroxypropafenone's concentration in plasma and urine can help identify the propafenone metabolizer phenotype in patients, particularly when assessing propafenone's metabolic ratio (Latini et al., 2004).

4. Pharmacogenomics and CYP2D6 Activity

The drug's interaction with CYP2D6, a metabolic enzyme, is significant in pharmacogenomic studies. The relationship between dextromethorphan/dextrorphan ratio and propafenone/5-hydroxypropafenone ratio in patients with atrial fibrillation indicates the impact of CYP2D6 polymorphism on drug metabolism (Chow et al., 2001).

5. Alpha1-Adrenoceptor Blocking Properties

5-Hydroxypropafenone, among other ligands, has been studied for its potential ability to interact with vascular alpha1-adrenoceptors, which is relevant in cardiovascular research (Centurión et al., 2006).

6. Influence on Pharmacokinetics and Polymorphism

Studies on the effect of genetic polymorphisms, especially CYP2D6, on the pharmacokinetics of propafenone and 5-hydroxypropafenone, provide insights into individual variability in drug response and potential cardiotoxicity (Doki et al., 2020).

Safety And Hazards

Propafenone and its metabolite 5-Hydroxypropafenone have been associated with new or worsened arrhythmias . In some patients, increased metabolite levels can facilitate propafenone toxicity .

Future Directions

Future research should focus on larger cohorts to capture a more heterogeneous population with respect to CYP2D6 activity score, age, and ethnic diversity . Increased sample size of poor and ultrarapid metabolizers is warranted to further our understanding of the association between CYP2D6 genetic variation and metabolic capacity .

properties

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTWDNUXHDYZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006775
Record name 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypropafenone

CAS RN

86384-10-3
Record name 5-Hydroxypropafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYPROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
WE Haefeli, S Vozeh, HR Ha, W Taeschner… - The American journal of …, 1991 - Elsevier
… .19,*0 Recent studies indicate that 5-hydroxypropafenone also influences the activity of … Peak concentrations of 5-hydroxypropafenone in our subjects were in the range observed …
Number of citations: 11 www.sciencedirect.com
P Kubalec, E Brandšteterová - Journal of Chromatography B: Biomedical …, 1999 - Elsevier
… Propafenone (PPF) is metabolized, besides a minor dealkylation pathway, mainly via 5-hydroxylation forming an active metabolite 5-hydroxypropafenone (5OHPPF) presenting …
Number of citations: 24 www.sciencedirect.com
Z Chi, R Liu, Y Li, K Wang, C Shu… - Journal of …, 2017 - academic.oup.com
… and rapid high-performance liquid chromatography tandem mass spectrometry method for the determination of propafenone (PPF) and its active metabolite 5-hydroxypropafenone (5-…
Number of citations: 7 academic.oup.com
C Arias, T González, I Moreno… - Cardiovascular …, 2003 - academic.oup.com
… 5-hydroxypropafenone. In the present study we have analysed the effects of propafenone and 5-hydroxypropafenone … Results: Propafenone and 5-hydroxypropafenone (2 μM) inhibited …
Number of citations: 35 academic.oup.com
B Tell, M Hitzler, M Spatzenegger, W Jäger… - European Journal of …, 1996 - infona.pl
… In humans, propafenone is metabolized by P450, leading to 5-hydroxypropafenone as main metabolite. Thus, we used an in vitro assay based on liver microsomes to estimate the …
Number of citations: 2 www.infona.pl
X Chen, D Zhong, H Blume - European journal of pharmaceutical sciences, 2000 - Elsevier
… The stereoselective pharmacokinetics of propafenone (PPF) and its active metabolite 5-hydroxypropafenone (5-OHP) as well as their glucuronide and sulfate conjugates have been …
Number of citations: 47 www.sciencedirect.com
LRP de Abreu, VL Lanchote, C Bertucci… - … of pharmaceutical and …, 1999 - Elsevier
An enantioselective liquid chromatography method was developed for the simultaneous determination of propafenone (PPF) and 5-hydroxypropafenone (PPF-5OH) enantiomers in …
Number of citations: 26 www.sciencedirect.com
A Andy, RR Kallem, R Mullangi, D Andy… - Journal of pharmaceutical …, 2017 - Elsevier
A highly sensitive, rapid and selective UHPLC–MS/MS method has been developed and validated for quantification of the propafenone (PF), 5-hydroxypropafenone (5-OHPF) and N-…
Number of citations: 9 www.sciencedirect.com
H Patel, A Ghoghari, C Bhatt, S Shah… - Biomedical …, 2017 - Wiley Online Library
… The 5-hydroxypropafenone mimicked the activity of the … from guinea pig, propafenone, 5-hydroxypropafenone and N-… ) and/or its major metabolites [5-hydroxypropafenone (5-OH PPF) …
D Zhong, X Chen - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
… A sensitive and stereospecific method was developed to determine propafenone (PPF), 5-hydroxypropafenone (5-OHP) as well as their glucuronide and sulfate conjugates in human …
Number of citations: 58 www.sciencedirect.com

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